molecular formula C12H17Cl2NO B12707950 Cericlamine, (S)- CAS No. 112922-75-5

Cericlamine, (S)-

Cat. No.: B12707950
CAS No.: 112922-75-5
M. Wt: 262.17 g/mol
InChI Key: FWYRGHMKHZXXQX-LBPRGKRZSA-N
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Description

Cericlamine, (S)-, also known by its developmental code JO-1017, is a potent and moderately selective serotonin reuptake inhibitor (SSRI) of the amphetamine family. It is specifically a derivative of phentermine and closely related to chlorphentermine, a highly selective serotonin releasing agent. Cericlamine was investigated as an antidepressant for the treatment of depression, anxiety disorders, and anorexia nervosa but did not complete development and was never marketed .

Chemical Reactions Analysis

Cericlamine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride, sulfuric acid, and benzylamine. The major products formed from these reactions are enantiomerically pure amino alcohols, which are valuable intermediates in the synthesis of cericlamine .

Scientific Research Applications

Mechanism of Action

Cericlamine exerts its effects by inhibiting the reuptake of serotonin, thereby increasing the extracellular levels of this neurotransmitter. This action is similar to other SSRIs, which limit the reabsorption of serotonin into the presynaptic cell, enhancing its availability in the synaptic cleft. The increased serotonin levels contribute to improved mood and reduced symptoms of depression and anxiety .

Comparison with Similar Compounds

Cericlamine is similar to other SSRIs such as fluoxetine, sertraline, and paroxetine. it is unique in its structural relation to amphetamines and its moderate selectivity for serotonin reuptake inhibition. Other similar compounds include:

Cericlamine’s uniqueness lies in its combination of amphetamine-like structure and SSRI activity, which distinguishes it from other more commonly used SSRIs.

Properties

CAS No.

112922-75-5

Molecular Formula

C12H17Cl2NO

Molecular Weight

262.17 g/mol

IUPAC Name

(2S)-3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol

InChI

InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3/t12-/m0/s1

InChI Key

FWYRGHMKHZXXQX-LBPRGKRZSA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C

Origin of Product

United States

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